3,4,5,6-tetrahydro-2H-1lambda6,2,5-benzothiadiazocine-1,1,4,6-tetrone
Description
3,4,5,6-Tetrahydro-2H-1λ⁶,2,5-benzothiadiazocine-1,1,4,6-tetrone (CAS: 1495240-18-0) is a sulfur- and nitrogen-containing heterocyclic compound characterized by a bicyclic framework fused with a benzene ring. Its structure features a 1λ⁶,2,5-benzothiadiazocine core, which incorporates two sulfur atoms and multiple ketone groups (tetrone) at positions 1, 1, 4, and 6 . This unique architecture distinguishes it from simpler heterocycles like tetrazoles or benzothiazoles.
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1λ6,2,5-benzothiadiazocine-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c12-8-5-10-16(14,15)7-4-2-1-3-6(7)9(13)11-8/h1-4,10H,5H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTCVKZZNMFVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C2=CC=CC=C2S(=O)(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrahydro-2H-1lambda6,2,5-benzothiadiazocine-1,1,4,6-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzene derivative with a thiadiazocine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-tetrahydro-2H-1lambda6,2,5-benzothiadiazocine-1,1,4,6-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in solvents such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol under mild conditions.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides are used in the presence of bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4,5,6-tetrahydro-2H-1lambda6,2,5-benzothiadiazocine-1,1,4,6-tetrone has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrahydro-2H-1lambda6,2,5-benzothiadiazocine-1,1,4,6-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
- Structural Complexity : The benzothiadiazocine tetrone’s bicyclic system and tetrone groups contrast sharply with the planar, nitrogen-rich tetrazole ring. This difference likely impacts solubility, metabolic stability, and electronic properties.
- Sulfur vs. Nitrogen Roles : Sulfur atoms in the benzothiadiazocine may enhance radical scavenging via thiol-disulfide exchange mechanisms, whereas tetrazoles rely on nitrogen lone pairs for redox activity .
Pharmacological and Antioxidant Activity
- Benzothiadiazocine Tetrone: No direct activity data are available.
Biological Activity
Chemical Structure and Properties
- Chemical Formula : C10H8N2O4S
- Molecular Weight : 240.25 g/mol
- IUPAC Name : 3,4,5,6-tetrahydro-2H-1lambda6,2,5-benzothiadiazocine-1,1,4,6-tetrone
The structural characteristics of this compound contribute significantly to its biological activity. The presence of the benzothiadiazine ring system is particularly relevant in medicinal chemistry due to its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that benzothiadiazine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance:
- Study Findings : A study evaluated the antimicrobial activity of several benzothiadiazine derivatives, including this compound. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Antimalarial Activity
The compound has also been investigated for its antimalarial potential. A related class of compounds showed selective inhibition of the enzyme dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, suggesting a pathway for drug development:
- Case Study : In a series of experiments on benzothiadiazine derivatives as PfDHODH inhibitors, it was found that these compounds inhibited the growth of P. falciparum with low toxicity to human cell lines . This positions this compound as a promising candidate for further exploration in antimalarial therapies.
Cytotoxicity and Safety Profile
The safety profile of the compound has been assessed through cytotoxicity studies:
These results indicate that while the compound exhibits biological activity against pathogens like P. falciparum, it maintains a relatively high safety margin in human cell lines.
The mechanism by which this compound exerts its effects is likely linked to its ability to inhibit specific enzymes involved in metabolic pathways of target organisms. The inhibition of DHODH is particularly notable as it disrupts pyrimidine biosynthesis essential for nucleic acid synthesis in parasites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
